molecular formula C18H21N7OS B12264416 4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B12264416
M. Wt: 383.5 g/mol
InChI Key: OIPOWHDGCWQQNU-UHFFFAOYSA-N
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Description

4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of thienopyrimidine derivatives. This compound is of significant interest due to its potential biological activities, including anti-inflammatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves multiple steps. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The synthesis proceeds through three main steps: condensation reaction, chlorination, and nucleophilic substitution . The structure of the final product is confirmed using techniques such as 1H NMR and MS .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Additionally, green chemistry principles can be applied to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. It inhibits tumor necrosis factor alpha and nitric oxide, which play crucial roles in inflammatory responses. Additionally, it may interfere with signaling pathways involved in cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tumor necrosis factor alpha and nitric oxide sets it apart from other similar compounds .

Properties

Molecular Formula

C18H21N7OS

Molecular Weight

383.5 g/mol

IUPAC Name

4-[4-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C18H21N7OS/c1-3-19-18(25-8-10-26-11-9-25)22-15(1)23-4-6-24(7-5-23)17-16-14(2-12-27-16)20-13-21-17/h1-3,12-13H,4-11H2

InChI Key

OIPOWHDGCWQQNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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